(+/-)-trans-1,2-Bis(2-mercaptoacetamido)ciclohexano

Descripción general

Descripción

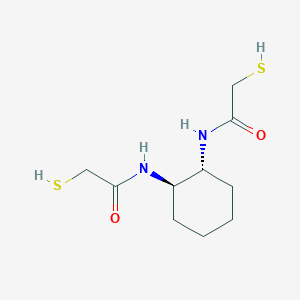

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane is a chemical compound with the molecular formula C10H18N2O2S2. It is a cyclohexane derivative with two mercaptoacetamido groups. This compound is known for its role in promoting the correct folding of proteins that require disulfide bonds for functionality. It is used both in vitro and in vivo to facilitate protein refolding, making it a valuable tool in biochemical research and industrial applications .

Aplicaciones Científicas De Investigación

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane has several scientific research applications:

Chemistry: It is used as a catalyst in thiol-disulfide exchange reactions, facilitating the formation of disulfide bonds in synthetic peptides and proteins.

Biology: The compound is employed in the refolding of proteins from inclusion bodies, enhancing the yield of functional proteins in recombinant protein production.

Medicine: It is used in the study of protein misfolding diseases and the development of therapeutic agents that target disulfide bond formation.

Mecanismo De Acción

Target of Action

It has been reported that similar compounds have been used as inhibitors for enzymes like metallo-β-lactamase .

Mode of Action

It is known that similar compounds act as inhibitors for certain enzymes, suggesting that this compound might interact with its target enzyme and inhibit its activity .

Biochemical Pathways

Given its potential role as an enzyme inhibitor, it can be inferred that it may affect the pathways regulated by its target enzyme .

Result of Action

It has been suggested that similar compounds improve motor function in zebrafish sod1 mutants , indicating potential neuroprotective effects.

Análisis Bioquímico

Biochemical Properties

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane plays a crucial role in biochemical reactions, particularly in the context of protein folding. It has been shown to effectively accelerate oxidative protein folding through interaction with thiol-disulfide exchange reactions . This compound interacts with enzymes such as protein disulfide isomerase, which catalyzes the formation and isomerization of disulfide bonds in proteins . The nature of these interactions involves the thiol groups of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane forming transient disulfide bonds with cysteine residues in substrate proteins, thereby facilitating correct protein folding.

Cellular Effects

The effects of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane on various types of cells and cellular processes are profound. This compound has been shown to improve motor function in zebrafish models of motor neuron degeneration by enhancing the oxidoreductase activity of protein disulfide isomerase . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with protein disulfide isomerase can lead to changes in the redox state of cells, impacting various signaling pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane exerts its effects through binding interactions with biomolecules and enzyme modulation. The thiol groups of the compound can form disulfide bonds with cysteine residues in proteins, leading to enzyme inhibition or activation . This interaction is crucial for the compound’s role in protein folding, as it helps to stabilize the correct disulfide bond formation in substrate proteins. Additionally, changes in gene expression can occur as a result of the altered redox state induced by the compound.

Temporal Effects in Laboratory Settings

The stability and degradation of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane over time in laboratory settings are important considerations. Studies have shown that the compound remains stable under various conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in cellular redox states, which may have implications for cellular health and function.

Dosage Effects in Animal Models

The effects of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane vary with different dosages in animal models. At lower doses, the compound has been shown to enhance protein folding and improve cellular function without significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular redox balance and potential cytotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane is involved in metabolic pathways related to thiol-disulfide exchange reactions. The compound interacts with enzymes such as protein disulfide isomerase and other redox-active proteins, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall redox state of cells, impacting various metabolic processes.

Transport and Distribution

The transport and distribution of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. Its localization and accumulation within cells are influenced by its interactions with cellular transport mechanisms and binding proteins.

Subcellular Localization

The subcellular localization of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane is critical for its activity and function. The compound is directed to specific compartments or organelles within cells, such as the endoplasmic reticulum, where it participates in protein folding and redox regulation . Targeting signals and post-translational modifications may play a role in directing the compound to these specific locations, ensuring its effective function within the cellular environment.

Métodos De Preparación

The synthesis of (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane involves the reaction of cyclohexane-1,2-diamine with 2-mercaptoacetic acid. The reaction typically occurs under controlled conditions to ensure the correct stereochemistry of the product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The compound is usually obtained as a crystalline solid with high purity .

Análisis De Reacciones Químicas

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane undergoes several types of chemical reactions, including:

Oxidation: The thiol groups in the compound can be oxidized to form disulfide bonds, which are crucial for protein folding.

Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol.

Substitution: The mercaptoacetamido groups can participate in substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions are typically disulfide-containing proteins or peptides .

Comparación Con Compuestos Similares

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane can be compared with other similar compounds, such as:

Dithiothreitol: A reducing agent commonly used to break disulfide bonds in proteins. Unlike (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane, dithiothreitol does not promote the formation of disulfide bonds.

Glutathione: A tripeptide that participates in thiol-disulfide exchange reactions. While glutathione can both reduce and oxidize disulfide bonds, (+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane is more specialized in promoting disulfide bond formation.

Cystamine: A disulfide-containing compound that can act as a foldase mimic, accelerating the oxidative refolding of disulfide-containing proteins.

Actividad Biológica

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane, commonly referred to as BMC, is a synthetic dithiol compound that has garnered attention for its significant role in biochemical research and potential therapeutic applications. This article delves into the biological activity of BMC, focusing on its mechanisms, applications, and effects observed in various studies.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: C10H18N2O2S2

- Molecular Weight: 262.4 g/mol

- Functional Groups: Contains two mercaptoacetamido groups which are crucial for its biological activity.

BMC is primarily recognized for its ability to facilitate the correct folding of proteins that require disulfide bonds for functionality. This property is essential in both basic research and industrial applications, particularly in recombinant protein production.

BMC acts primarily through thiol-disulfide exchange reactions. The thiol groups present in BMC can form disulfide bonds with cysteine residues in proteins, which is vital for proper protein folding. The following mechanisms have been identified:

- Oxidative Protein Folding: BMC accelerates the oxidative folding of proteins by promoting the formation of correct disulfide bonds.

- Enzyme Modulation: It modulates enzyme activity by forming disulfide bonds that can either inhibit or activate various proteins involved in cellular processes.

1. Cellular Effects

BMC has demonstrated profound effects on cellular functions:

- Motor Function Improvement: In zebrafish models of motor neuron degeneration, BMC improved motor function by enhancing the oxidoreductase activity of protein disulfide isomerase.

- Protein Refolding: It has been effectively used to increase the yield of functional proteins during recombinant protein production by facilitating the refolding of proteins from inclusion bodies .

2. Therapeutic Potential

Research indicates potential therapeutic applications in neurodegenerative diseases due to its ability to enhance protein folding and reduce misfolding:

- Neurodegenerative Disease Models: Studies suggest that BMC may help mitigate the effects of diseases characterized by protein misfolding, such as amyotrophic lateral sclerosis (ALS) .

3. Inhibition Studies

BMC has also been explored as an inhibitor in biochemical pathways:

- Metallo-β-lactamase Inhibition: In a study involving L-amino acid-derived thiol inhibitors, BMC was noted for its competitive inhibition against metallo-β-lactamase IMP-1, showcasing its potential as a therapeutic agent against antibiotic resistance.

Case Study 1: Zebrafish Model

In a controlled experiment using zebrafish models to study motor neuron degeneration:

- Objective: To evaluate the effects of BMC on motor function.

- Results: Treatment with BMC led to significant improvements in motor coordination and reduced neuronal cell death.

Case Study 2: Protein Misfolding Diseases

A study aimed at understanding the role of BMC in protein misfolding diseases:

- Objective: To assess the impact of BMC on protein folding dynamics.

- Results: Enhanced folding efficiency was observed, along with a reduction in aggregation of misfolded proteins.

Summary Table: Biological Activities and Effects

Propiedades

IUPAC Name |

2-sulfanyl-N-[(1R,2R)-2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S2/c13-9(5-15)11-7-3-1-2-4-8(7)12-10(14)6-16/h7-8,15-16H,1-6H2,(H,11,13)(H,12,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKXCDBWFOFXJS-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)CS)NC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC(=O)CS)NC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.